molecular formula C22H24N2O6 B458578 4-[[(Z)-2-[(4-methoxybenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]butanoic acid

4-[[(Z)-2-[(4-methoxybenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]butanoic acid

Cat. No.: B458578
M. Wt: 412.4g/mol
InChI Key: ZXZDHGOZKSWUDK-RGEXLXHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[(Z)-2-[(4-methoxybenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]butanoic acid is a complex organic compound with the molecular formula C22H24N2O6. It is characterized by the presence of methoxybenzoyl and methoxyphenyl groups, which contribute to its unique chemical properties .

Properties

Molecular Formula

C22H24N2O6

Molecular Weight

412.4g/mol

IUPAC Name

4-[[(Z)-2-[(4-methoxybenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]butanoic acid

InChI

InChI=1S/C22H24N2O6/c1-29-17-9-5-15(6-10-17)14-19(22(28)23-13-3-4-20(25)26)24-21(27)16-7-11-18(30-2)12-8-16/h5-12,14H,3-4,13H2,1-2H3,(H,23,28)(H,24,27)(H,25,26)/b19-14-

InChI Key

ZXZDHGOZKSWUDK-RGEXLXHISA-N

SMILES

COC1=CC=C(C=C1)C=C(C(=O)NCCCC(=O)O)NC(=O)C2=CC=C(C=C2)OC

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(/C(=O)NCCCC(=O)O)\NC(=O)C2=CC=C(C=C2)OC

Canonical SMILES

COC1=CC=C(C=C1)C=C(C(=O)NCCCC(=O)O)NC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(Z)-2-[(4-methoxybenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]butanoic acid typically involves multiple steps. One common method starts with the preparation of intermediate compounds such as 4-methoxybenzoyl chloride and 4-methoxyphenylacrylic acid. These intermediates are then subjected to amide coupling reactions under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-[[(Z)-2-[(4-methoxybenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acid, while reduction of the carbonyl groups can produce methoxybenzyl alcohol .

Scientific Research Applications

4-[[(Z)-2-[(4-methoxybenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[[(Z)-2-[(4-methoxybenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]butanoic acid involves its interaction with specific molecular targets. The methoxybenzoyl and methoxyphenyl groups can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[[(Z)-2-[(4-methoxybenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]butanoic acid
  • 4-[(2-Methoxybenzoyl)sulfamoyl]benzoic acid
  • 4-[(4-Methoxybenzoyl)amino]butanoic acid

Uniqueness

4-[[(Z)-2-[(4-methoxybenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]butanoic acid is unique due to its specific combination of methoxybenzoyl and methoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

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